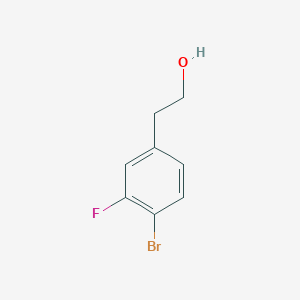

2-(4-bromo-3-fluorophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBFEQYMFNWDLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331944-00-3 | |

| Record name | 2-(4-bromo-3-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Advanced Structural Elucidation Studies

Applications of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C), allowing for the precise mapping of the molecular structure. Due to a lack of publicly available experimental spectra for 2-(4-bromo-3-fluorophenyl)ethan-1-ol, the following analysis is based on established theoretical principles and predicted spectral data.

In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The spectrum would feature signals from the aromatic protons on the substituted benzene (B151609) ring, the methylene (B1212753) protons of the ethyl chain, and the hydroxyl proton.

The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at position 5 of the phenyl ring is expected to appear as a doublet of doublets, coupled to the proton at position 6 and the fluorine atom at position 3. The proton at position 2 would likely appear as a doublet of doublets, coupled to the proton at position 6 and the fluorine atom. The proton at position 6 would show a more complex pattern, being coupled to the protons at positions 2 and 5.

The aliphatic side chain would produce two distinct signals. The two protons on the carbon adjacent to the aromatic ring (-CH₂-Ar) would appear as a triplet, coupled to the neighboring methylene group. The two protons on the carbon bearing the hydroxyl group (-CH₂-OH) would also appear as a triplet, coupled to the adjacent methylene group and potentially showing further splitting from the hydroxyl proton, although this coupling is often not observed in the presence of moisture. The hydroxyl proton (-OH) typically appears as a broad singlet, the position of which is concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (position 2) | 7.20 - 7.40 | Doublet of Doublets (dd) |

| Aromatic H (position 5) | 7.00 - 7.20 | Doublet of Doublets (dd) |

| Aromatic H (position 6) | 7.40 - 7.60 | Multiplet (m) |

| Ar-CH₂- | 2.80 - 3.00 | Triplet (t) |

| -CH₂-OH | 3.80 - 4.00 | Triplet (t) |

| -OH | 1.50 - 2.50 | Broad Singlet (br s) |

Note: Predicted values are estimates based on standard substituent effects.

A proton-decoupled ¹³C NMR spectrum of the compound would show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents (Br, F, O).

The carbon atom bonded to the fluorine (C-3) would exhibit a large chemical shift and appear as a doublet due to one-bond carbon-fluorine (¹J C-F) coupling. The carbons ortho and meta to the fluorine atom (C-2, C-4, C-5) would also show smaller C-F couplings. The carbon atom attached to the bromine (C-4) would have its chemical shift influenced by the heavy atom effect. The carbon attached to the ethyl side chain (C-1) and the remaining aromatic carbons (C-2, C-5, C-6) would appear in the typical aromatic region (110-145 ppm). The two aliphatic carbons would be found in the upfield region of the spectrum, with the carbon bonded to the hydroxyl group (-CH₂OH) appearing at a higher chemical shift (deshielded) than the carbon adjacent to the aromatic ring (Ar-CH₂).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar) | 140 - 145 |

| C-2 (Ar) | 115 - 120 (doublet, C-F coupling) |

| C-3 (Ar) | 158 - 162 (doublet, ¹J C-F) |

| C-4 (Ar) | 110 - 115 |

| C-5 (Ar) | 128 - 132 |

| C-6 (Ar) | 125 - 130 (doublet, C-F coupling) |

| Ar-CH₂- | 38 - 42 |

| -CH₂-OH | 62 - 66 |

Note: Predicted values are estimates based on standard substituent effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₈H₈BrFO), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion would appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

The fragmentation of the molecular ion would likely proceed through several key pathways, including the loss of a water molecule (H₂O) from the alcohol, cleavage of the ethyl side chain, and loss of the halogen atoms. The base peak in the spectrum could correspond to the stable benzylic cation formed by the cleavage of the C-C bond between the two ethyl carbons.

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Ion/Fragment | Predicted m/z (mass-to-charge ratio) | Notes |

| [M+H]⁺ | 218.98 / 220.98 | Molecular ion plus proton, showing Br isotope pattern |

| [M+Na]⁺ | 240.96 / 242.96 | Molecular ion plus sodium, showing Br isotope pattern |

| [M-H₂O]⁺ | 200.97 / 202.97 | Loss of water from the molecular ion |

| [C₇H₅BrF]⁺ | 186.96 / 188.96 | Benzylic cation from C-C bond cleavage |

| [M-Br]⁺ | 139.06 | Loss of a bromine radical |

Note: m/z values are based on the ⁷⁹Br and ⁸¹Br isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group's stretching vibration. Aliphatic C-H stretching from the ethyl group would be observed between 2850 and 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹.

The aromatic ring would produce characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong absorption band for the C-O stretch of the primary alcohol would be expected around 1050 cm⁻¹. The vibrations for the C-F and C-Br bonds would be found in the fingerprint region of the spectrum, typically below 1300 cm⁻¹ and 700 cm⁻¹, respectively.

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the direct analysis of solid or liquid samples with minimal preparation. The resulting ATR-IR spectrum is generally very similar to a traditional transmission FTIR spectrum. For this compound, an ATR-IR analysis would be expected to yield the same characteristic vibrational bands as described for FTIR, providing a rapid and convenient method for functional group identification.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| C-H (Aromatic) | Stretching | 3010 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Primary Alcohol) | Stretching | 1050 - 1150 |

| C-F (Aryl-Fluoride) | Stretching | 1100 - 1300 |

| C-Br (Aryl-Bromide) | Stretching | 500 - 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to ultraviolet or visible light, its electrons can be excited from a lower energy molecular orbital to a higher energy one. The wavelengths at which the molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores.

For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions in such aromatic systems are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The substitution pattern on the benzene ring—a bromine atom, a fluorine atom, and an ethanol (B145695) group—influences the energy levels of the molecular orbitals and, consequently, the absorption maxima (λmax).

Halogen substituents, like bromine and fluorine, can have a bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax depending on their electronic properties (inductive vs. resonance effects). The ethanol substituent also contributes to these shifts. A typical UV-Vis spectrum for this compound, likely recorded in a solvent such as ethanol or methanol, would exhibit characteristic absorption bands in the ultraviolet region, generally between 200 and 400 nm.

Hypothetical UV-Vis Spectral Data for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π | ~210 | High | Ethanol |

| π → π (Benzene B-band) | ~275 | Moderate | Ethanol |

This table presents hypothetical data based on the analysis of similar aromatic compounds and is for illustrative purposes only.

Correlation of Experimental and Theoretically Computed Spectroscopic Data

In modern chemical analysis, the correlation of experimentally obtained spectroscopic data with theoretically computed values is a powerful tool for confirming molecular structures and understanding their electronic properties. researchgate.netresearchgate.net Computational chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely employed for this purpose. researchgate.netresearchgate.net

The process typically involves the following steps:

Geometry Optimization: The three-dimensional structure of this compound is first optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find its most stable conformation.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum.

UV-Vis Spectra Simulation: Using the optimized geometry, the TD-DFT method is employed to calculate the electronic transition energies, oscillator strengths, and the corresponding absorption wavelengths (λmax). researchgate.net These calculations can be performed for the molecule in a vacuum (gas phase) or by using a solvent model to more accurately reflect experimental conditions.

A strong correlation between the experimentally measured λmax values and the computationally predicted absorption wavelengths provides high confidence in the structural assignment of the compound. researchgate.net Discrepancies between the experimental and theoretical data can often be explained by factors such as solvent effects, intermolecular interactions in the experimental setup, and the inherent approximations in the computational methods. researchgate.netresearchgate.net

Hypothetical Comparison of Experimental and Theoretical UV-Vis Data

| Parameter | Experimental Value | Theoretically Computed Value (TD-DFT/B3LYP/6-311++G(d,p)) |

| λmax 1 (nm) | ~210 | ~208 |

| λmax 2 (nm) | ~275 | ~272 |

| Energy Gap (eV) | - | Calculated from HOMO-LUMO energies |

This table is a hypothetical representation to illustrate how experimental and theoretical data for this compound would be compared.

By combining experimental UV-Vis spectroscopy with theoretical computations, researchers can achieve a comprehensive understanding of the electronic structure and properties of this compound.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for optimizing molecular geometry to its lowest energy state, providing insights into the molecule's stability and reactivity.

Geometry optimization using DFT would determine the precise arrangement of atoms in 2-(4-bromo-3-fluorophenyl)ethan-1-ol that corresponds to a minimum on the potential energy surface. This process yields crucial data on bond lengths (the distance between the nuclei of two bonded atoms) and bond angles (the angle formed between three connected atoms). These parameters are fundamental to understanding the molecule's three-dimensional shape and steric interactions. For a molecule like this compound, this analysis would detail the C-C, C-H, C-O, C-F, and C-Br bond lengths, as well as the angles within the phenyl ring and the ethan-1-ol side chain.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is illustrative as specific data for this compound is not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Br | Value | |

| C-F | Value | |

| O-H | Value | |

| C-C (ring) | Value | |

| C-C (side chain) | Value | |

| C-O | Value | |

| C-C-O | Value |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. This method is instrumental in predicting the electronic absorption spectra (e.g., UV-Visible spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths at which the molecule absorbs light. This provides insights into the molecule's color and its potential applications in areas like photochemistry.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. malayajournal.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is illustrative as specific data for this compound is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Molecular Electrostatic Potential (MEP) Mapping and Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic reactions. researchgate.net The MEP map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map would likely show negative potential around the fluorine, bromine, and oxygen atoms, and positive potential around the hydrogen atoms, particularly the hydroxyl hydrogen.

Prediction of Global Chemical Reactivity Descriptors: Chemical Hardness, Electron Affinity, and Ionization Energy

Computational chemistry offers profound insights into the intrinsic properties of molecules, predicting their reactivity and stability through the calculation of various electronic parameters. Global chemical reactivity descriptors, derived from the principles of Density Functional Theory (DFT), are crucial for understanding the behavior of a molecule in chemical reactions. For the compound this compound, while specific experimental or pre-calculated theoretical data are not extensively available in public literature, its reactivity profile can be understood through the established theoretical framework of these descriptors.

The primary descriptors—ionization energy, electron affinity, and chemical hardness—are fundamentally linked to the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net These orbitals are at the forefront of chemical interactions, with the HOMO representing the ability to donate an electron and the LUMO representing the ability to accept an electron. nih.gov

Detailed research findings on various aromatic and halogenated compounds have established the methods for calculating these properties. Quantum chemical computations, typically using DFT with functionals like B3LYP and various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are employed to determine the HOMO and LUMO energies, which then serve as the basis for calculating the reactivity descriptors. nih.govrasayanjournal.co.in

Ionization Energy

The ionization energy (I) is a fundamental descriptor that quantifies the minimum energy required to remove an electron from a molecule in its gaseous state. A lower ionization energy indicates that a molecule can more readily act as an electron donor. researchgate.netsci-hub.st Within the framework of Koopman's theorem, the ionization potential can be approximated as the negative of the HOMO energy (I ≈ -EHOMO). nih.govrasayanjournal.co.in This approximation provides a direct link between the molecule's electronic structure and its tendency to be oxidized. For an aromatic compound like this compound, the electron-withdrawing effects of the bromine and fluorine atoms would be expected to influence the energy of the HOMO and thus its ionization potential.

Electron Affinity

Electron affinity (A) represents the energy change that occurs when a molecule accepts an electron. scielo.brrdd.edu.iq A higher electron affinity value suggests a greater propensity for the molecule to act as an electron acceptor. Similar to ionization energy, electron affinity is approximated by the negative of the LUMO energy (A ≈ -ELUMO). nih.govrasayanjournal.co.in This value is critical for predicting how the molecule will behave in reactions with nucleophiles. The presence of electronegative halogens on the phenyl ring of this compound would likely lower the LUMO energy, thereby increasing its electron affinity.

Chemical Hardness

Chemical hardness (η) is a measure of a molecule's resistance to deformation or change in its electron cloud during a chemical interaction. tcu.edu It is a central concept in the Hard and Soft Acids and Bases (HSAB) theory. Molecules with a large gap between their HOMO and LUMO energies are considered "hard," indicating high kinetic stability and low chemical reactivity. researchgate.netresearchgate.net Conversely, molecules with a small HOMO-LUMO gap are "soft" and more reactive. nih.gov Chemical hardness is calculated from the ionization potential and electron affinity, or directly from the frontier orbital energies.

The following tables summarize the definitions and computational formulas for these key global reactivity descriptors.

Table 1: Definitions of Global Chemical Reactivity Descriptors

| Descriptor | Symbol | Definition |

|---|---|---|

| Ionization Energy | I | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity | A | The energy released when a molecule accepts an electron. |

Table 2: Equations for Calculating Global Chemical Reactivity Descriptors

| Descriptor | Formula based on I & A | Formula based on HOMO/LUMO Energies | Reference |

|---|---|---|---|

| Ionization Energy (I) | - | I ≈ -EHOMO | nih.govrasayanjournal.co.in |

| Electron Affinity (A) | - | A ≈ -ELUMO | nih.govrasayanjournal.co.in |

These computational tools provide a robust framework for predicting the chemical behavior of this compound. A dedicated computational study would be required to generate the specific numerical values for its HOMO-LUMO gap, and subsequently, its precise chemical hardness, electron affinity, and ionization energy.

Chemical Transformations and Derivatization Reactions of 2 4 Bromo 3 Fluorophenyl Ethan 1 Ol

Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group in 2-(4-bromo-3-fluorophenyl)ethan-1-ol is a key site for functional group interconversion. Common reactions include oxidation, esterification, and etherification, which transform the alcohol into other important functional groups.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, 2-(4-bromo-3-fluorophenyl)acetaldehyde (B3390586). Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the alcohol to 2-(4-bromo-3-fluorophenyl)acetic acid.

Esterification: The alcohol undergoes esterification upon reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst. This reaction produces the corresponding ester, which can be useful in various synthetic applications.

Etherification: The formation of ethers from the primary alcohol can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Additionally, modern palladium-catalyzed C–O cross-coupling reactions can be employed to form aryl ethers by reacting the alcohol with aryl bromides. nih.gov

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 2-(4-bromo-3-fluorophenyl)acetaldehyde |

| Strong Oxidation | Potassium permanganate (KMnO₄) | 2-(4-bromo-3-fluorophenyl)acetic acid |

| Esterification | Acetyl chloride, pyridine (B92270) | 2-(4-bromo-3-fluorophenyl)ethyl acetate (B1210297) |

| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 1-(2-methoxyethyl)-4-bromo-3-fluorobenzene |

Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. msu.edu The position of substitution is directed by the existing substituents: the bromo group, the fluoro group, and the 2-hydroxyethyl group. Both fluorine and bromine are deactivating but ortho, para-directing groups. The 2-hydroxyethyl group is an activating, ortho, para-directing group.

The directing effects of the substituents are as follows:

-CH₂CH₂OH group (at C1): Activating and directs to positions 2 and 5 (ortho) and position 4 (para, blocked by Br).

-F group (at C3): Deactivating and directs to positions 2 and 4 (ortho, 4 is blocked) and position 6 (para).

-Br group (at C4): Deactivating and directs to positions 3 and 5 (ortho, 3 is blocked) and position 1 (para, blocked).

Considering these combined effects, the most likely positions for electrophilic attack are C2 and C5, where the directing effects of the activating alkyl group and one of the halogens overlap. Reactions such as nitration or further halogenation would likely yield a mixture of isomers with substitution at these positions. The mechanism for these reactions involves the generation of a strong electrophile that attacks the aromatic ring to form a positively charged intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edumsu.edu

| Reaction Type | Reagent(s) | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-bromo-3-fluoro-5-nitrophenyl)ethan-1-ol |

| Bromination | Br₂, FeBr₃ | 2-(2,4-dibromo-5-fluorophenyl)ethan-1-ol |

Cross-Coupling Reactions Utilizing the Bromo Functionality (e.g., Suzuki, Heck)

The carbon-bromine bond is a key site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki and Heck reactions are prominent examples. wikipedia.orgwikipedia.org

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly versatile for creating biaryl structures or connecting the aromatic ring to various alkyl, alkenyl, or alkynyl groups. organic-chemistry.orgnih.gov The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org

| Reaction Name | Coupling Partner | Catalyst/Base | General Product Structure |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-((3-fluoro-[1,1'-biphenyl]-4-yl))ethan-1-ol |

| Heck Reaction | Styrene | Pd(OAc)₂ / Et₃N | 1-fluoro-2-((E)-2-phenylethenyl)-4-(2-hydroxyethyl)benzene |

Synthesis of Derivative Scaffolds and Related Chemical Entities

This compound serves as a precursor for the synthesis of more complex molecular scaffolds, including Schiff bases and heterocyclic systems.

Formation of Schiff Base Derivatives from Related Intermediates

Schiff bases are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). ekb.eg Therefore, this compound must first be converted into a carbonyl-containing intermediate. As mentioned in section 5.1, mild oxidation of the primary alcohol yields 2-(4-bromo-3-fluorophenyl)acetaldehyde. This aldehyde can then be reacted with a variety of primary amines in the presence of an acid catalyst to form the corresponding Schiff base derivatives (imines). researchgate.net

The general reaction is:

Oxidation: this compound → 2-(4-bromo-3-fluorophenyl)acetaldehyde

Condensation: 2-(4-bromo-3-fluorophenyl)acetaldehyde + R-NH₂ → (E)-N-(2-(4-bromo-3-fluorophenyl)ethylidene)-R-amine

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1. Oxidation | This compound | PCC | 2-(4-bromo-3-fluorophenyl)acetaldehyde |

| 2. Condensation | 2-(4-bromo-3-fluorophenyl)acetaldehyde | Aniline, H⁺ | (E)-N-(2-(4-bromo-3-fluorophenyl)ethylidene)aniline |

Integration into Heterocyclic Ring Systems

The functional groups present in this compound allow for its use in the construction of various heterocyclic rings. The bromo group can be displaced by nucleophiles, and the hydroxyl group can be modified to participate in cyclization reactions.

For example, the alcohol can be converted into a tosylate, creating a good leaving group. A subsequent reaction with a dinucleophile could lead to the formation of a heterocyclic ring. Alternatively, the bromo group can be used in transition metal-catalyzed reactions to build complex ring systems. A notable example is the synthesis of triazole derivatives. The bromo-substituted scaffold can be subjected to S-alkylation followed by reduction and cyclization steps to form substituted 1,2,4-triazole (B32235) rings, which are important pharmacophores. mdpi.com Another pathway involves the conversion of the alcohol to an amine, followed by reaction with other reagents to construct rings like imidazo[4,5-c]pyridines. researchgate.net

| Target Heterocycle | Synthetic Strategy | Key Intermediate |

|---|---|---|

| Substituted 1,2,4-Triazole | S-alkylation of a triazole-thiol with a derivative of the title compound, followed by cyclization steps. mdpi.com | 2-(4-bromo-3-fluorophenyl)ethyl tosylate |

| Substituted Imidazopyridine | Multi-step synthesis involving nitration, chlorination, N-alkylation with a derivative, reduction, and condensation. researchgate.net | 4-bromo-2-fluoroaniline (derived from the title compound) |

Applications As a Versatile Chemical Intermediate and Synthetic Building Block

Role in the Construction of Complex Organic Molecules

As a bifunctional building block, 2-(4-bromo-3-fluorophenyl)ethan-1-ol is well-suited for the assembly of complex organic molecules through multi-step synthetic sequences. The primary alcohol can be used as a nucleophile or can be converted into an electrophilic site, while the brominated phenyl ring is a prime substrate for metal-catalyzed cross-coupling reactions. This dual reactivity allows for a modular and convergent approach to the synthesis of intricate molecular frameworks.

For instance, the hydroxyl group can be protected, followed by a Suzuki coupling reaction at the bromine-bearing carbon to introduce a new aryl or heteroaryl group. Subsequent deprotection and functionalization of the alcohol would then allow for the extension of the side chain. This strategy is commonly employed in the synthesis of natural product analogs and other complex targets.

The phenylethyl alcohol moiety itself is a common structural element in a variety of bioactive natural products and pharmaceuticals. rsc.org The ability to functionalize the aromatic ring at a specific position, as is the case with the bromo and fluoro substituents in this compound, provides a route to analogs with modified electronic and steric properties, which can be crucial for optimizing biological activity.

A summary of potential synthetic transformations of this compound is presented in the table below.

| Functional Group | Potential Transformation | Reagents and Conditions | Resulting Structure |

| Primary Alcohol | Oxidation | PCC, DMP, Swern or Dess-Martin oxidation | Aldehyde or Carboxylic Acid |

| Primary Alcohol | Etherification | NaH, Alkyl halide (e.g., R-X) | Ether (Ar-CH2CH2-O-R) |

| Primary Alcohol | Esterification | Acyl chloride or Carboxylic acid, Acid/Base catalyst | Ester (Ar-CH2CH2-O-CO-R) |

| Primary Alcohol | Conversion to Amine | Mesylation/Tosylation followed by azide (B81097) displacement and reduction | Primary Amine (Ar-CH2CH2-NH2) |

| Bromo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |

| Bromo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl derivative |

| Bromo Group | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl derivative |

Utility in the Synthesis of Bioactive Small Molecules and Molecular Hybrids

The bromo-fluorophenyl motif is a recurring feature in a variety of bioactive compounds, including enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel drug candidates. The combination of a fluorine atom, known to enhance pharmacological properties, and a bromine atom, which allows for diverse chemical modifications, provides a powerful platform for medicinal chemistry exploration. nbinno.comnih.govnih.gov

The phenylethanol scaffold is a key component of many biologically active molecules. taylorandfrancis.com By using this compound as a starting material, medicinal chemists can readily access a range of derivatives to probe structure-activity relationships (SAR). For example, the alcohol can be converted to an amine, which is a common functional group in many neurotransmitter analogs and other central nervous system (CNS) active compounds.

Furthermore, this building block can be employed in the synthesis of molecular hybrids, where two or more pharmacophores are combined into a single molecule to target multiple biological pathways. The bromo-functionalized ring can be used to link the phenylethanol core to another bioactive moiety, such as a heterocyclic scaffold known for its medicinal properties.

| Bioactive Scaffold | Potential Synthetic Application of this compound |

| Pyrazoles | The phenylethanol side chain can be modified and cyclized to form or be attached to a pyrazole (B372694) ring, a common motif in many pharmaceuticals. nih.gov |

| Furanones | The versatile reactivity of this compound could be utilized in the synthesis of furanone derivatives, which are known to possess anti-cancer properties. nih.gov |

| N-substituted acetamides | The alcohol can be converted to an amine and subsequently acylated to form acetamide (B32628) derivatives, a class of compounds with a broad range of biological activities. nih.gov |

Precursor for Novel Ligands and Coordination Complexes

The development of novel ligands is crucial for advancing the field of coordination chemistry and catalysis. Substituted phenylethanols and their derivatives can serve as precursors to ligands that can coordinate with a variety of metal centers. The functional groups on this compound can be elaborated to introduce coordinating atoms such as nitrogen, phosphorus, or sulfur.

For instance, the hydroxyl group can be replaced by a phosphine (B1218219) or a thiol group, or it can be used to attach a chelating moiety. The bromo-substituted phenyl ring can also be functionalized with additional donor atoms, leading to the formation of multidentate ligands. The electronic properties of the resulting ligands can be fine-tuned by the presence of the electron-withdrawing fluorine atom and the position of the bromo substituent.

These novel ligands can be used to synthesize coordination complexes with interesting photophysical, catalytic, or biological properties. For example, iridium(III) complexes with bromo-substituted phenyl-containing ligands have been investigated for their reverse saturable absorption properties. nih.gov The ability to systematically modify the ligand structure, starting from a versatile precursor like this compound, is essential for developing new metal-based materials and catalysts.

| Ligand Type | Potential Synthetic Route from this compound | Potential Metal Complexes |

| Bidentate N,O-ligands | Conversion of the alcohol to an amine, followed by reaction with a pyridine (B92270) derivative. | Ruthenium, Iridium, Palladium |

| Tridentate P,N,O-ligands | Functionalization of the phenyl ring with a phosphine group and conversion of the alcohol to an amine. | Rhodium, Nickel, Platinum |

| Scorpionate-type ligands | Derivatization of the alcohol and the phenyl ring to create a tripodal ligand structure. | Copper, Zinc, Cobalt |

Applications within Academic Drug Discovery and Chemical Biology Programs

In academic drug discovery and chemical biology, there is a constant need for novel molecular scaffolds and chemical probes to investigate biological processes. This compound represents a valuable starting point for the synthesis of focused compound libraries for screening against various biological targets. Its straightforward functionalization allows for the rapid generation of analogs with diverse physicochemical properties.

The bromo-fluorophenyl group can be considered a "warhead" for covalent inhibitors, where the bromine atom can participate in reactions with nucleophilic residues in a protein's active site. Alternatively, it can serve as a point of attachment for affinity labels or fluorescent probes used in chemical biology to study protein-ligand interactions.

The phenylethanol backbone is also a feature of interest in the design of small molecules that modulate protein-protein interactions or act as allosteric modulators of enzymes. The ability to systematically vary the substitution on the phenyl ring is critical for optimizing the potency and selectivity of such compounds. The availability of building blocks like this compound facilitates such systematic explorations in academic research settings.

Future Perspectives and Emerging Research Avenues for 2 4 Bromo 3 Fluorophenyl Ethan 1 Ol Research

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-(4-bromo-3-fluorophenyl)ethan-1-ol will likely focus on green and sustainable methodologies to overcome the limitations of traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

Biocatalysis: A highly promising avenue is the use of biocatalysts, such as enzymes or whole-cell systems, for the asymmetric reduction of the corresponding acetophenone (B1666503) precursor, 1-(4-bromo-3-fluorophenyl)ethanone (B1324263). Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are known to catalyze the reduction of a wide array of aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. biomolther.orgadichemistry.com Research could focus on screening existing enzyme libraries or engineering novel enzymes to achieve high conversion rates and stereoselectivity for producing enantiomerically pure (R)- or (S)-2-(4-bromo-3-fluorophenyl)ethan-1-ol. Whole-cell biotransformations using microorganisms like yeast or bacteria, or even plant-based systems, offer a cost-effective and environmentally benign alternative. nih.govscienceinfo.com

Flow Chemistry: Continuous flow chemistry presents another significant opportunity for a more efficient and safer synthesis. mdpi.comnih.govacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous intermediates. mdpi.comnih.gov A multi-step synthesis could be streamlined into a continuous process, minimizing manual handling and the isolation of intermediates. nih.gov

Sustainable Reagents and Solvents: Future synthetic strategies will also likely incorporate the use of greener reagents and solvents. This could involve exploring catalytic transfer hydrogenation using benign hydrogen donors or electrochemical synthesis methods to reduce reliance on metal hydrides. The use of water or other environmentally friendly solvents is also a key aspect of developing sustainable synthetic protocols. nih.gov

Potential Sustainable Synthetic Approaches

| Synthetic Approach | Key Advantages | Potential Research Focus |

|---|---|---|

| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, reduced environmental impact. biomolther.orgnih.gov | Screening and engineering of ketoreductases; development of whole-cell biocatalyst systems. |

| Flow Chemistry | Enhanced safety, improved yield and purity, potential for automation and scalability. mdpi.comacs.org | Development of continuous multi-step synthesis protocols; optimization of reaction conditions in microreactors. |

| Green Chemistry Methods | Use of non-toxic reagents and solvents, reduced waste generation. nih.gov | Exploration of catalytic transfer hydrogenation, electrochemical synthesis, and reactions in aqueous media. |

Advanced Computational Studies for Predictive Modeling and Materials Science

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the research and application of this compound.

Predictive Modeling of Physicochemical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a range of molecular properties. researchgate.netresearchgate.net These include electronic properties (HOMO-LUMO gap, molecular electrostatic potential), which are crucial for understanding its reactivity and intermolecular interactions. researchgate.net Such studies can also predict spectroscopic signatures (NMR, IR), aiding in its characterization.

Structure-Activity Relationship (SAR) Studies: For potential pharmaceutical applications, computational docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. nih.govnih.govresearchgate.net This in silico screening can help in identifying promising candidates for further experimental investigation, thereby saving time and resources. The presence of halogen atoms suggests the potential for halogen bonding, a significant interaction in drug design, which can be studied computationally. researchgate.net

Materials Science Applications: Computational modeling can be instrumental in designing novel functional materials. By simulating the incorporation of the this compound scaffold into polymers or other materials, researchers can predict properties such as thermal stability, mechanical strength, and optical properties. This predictive capability can guide the synthesis of materials with desired functionalities.

Exploration of Novel Chemical Transformations and Catalytic Applications

The presence of multiple reactive sites in this compound—the aromatic bromine and fluorine atoms, and the primary alcohol—opens up a vast landscape for novel chemical transformations.

Cross-Coupling Reactions: The bromo substituent is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. wikipedia.orgyoutube.com These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, onto the aromatic ring. This would enable the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.

Derivatization of the Hydroxyl Group: The primary alcohol functionality can be readily derivatized to form esters, ethers, and carbamates, providing another avenue for modifying the molecule's properties. acs.org For instance, esterification with various carboxylic acids could be explored to generate compounds with different lipophilicities and potential biological activities.

Catalytic Applications: The this compound scaffold itself, or its derivatives, could be investigated as ligands for transition metal catalysts. The presence of both halogen and oxygen donor atoms could allow for the formation of stable metal complexes with potential applications in various catalytic transformations.

Expanding Biological Activity Profiling in Diverse Preclinical Models

The structural motifs within this compound are found in numerous biologically active compounds, suggesting that it could serve as a valuable scaffold in drug discovery.

Pharmacological Screening: A broad-based pharmacological screening of this compound in various in vitro and in vivo preclinical models is a crucial future step. The phenylethanol backbone is a common feature in many classes of drugs, including those targeting the central nervous system. nih.gov The bromo and fluoro substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of derivatives of this compound is warranted. biomolther.orgnih.gov By synthesizing and testing a library of analogs with modifications at the aromatic ring and the hydroxyl group, researchers can elucidate the key structural features responsible for any observed biological activity. This information would be invaluable for the rational design of more potent and selective compounds.

Potential Therapeutic Areas: Given the prevalence of the phenylethanol and halogenated phenyl moieties in pharmaceuticals, potential therapeutic areas to explore could include neurology (e.g., targeting serotonin (B10506) or GABA receptors), oncology, and infectious diseases. nih.govnih.gov

Design and Synthesis of Functional Materials Incorporating the this compound Scaffold

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel functional materials.

Polymer Chemistry: The hydroxyl group can be used as a point of attachment for polymerization, allowing for the incorporation of the bromofluorophenyl moiety into polymer backbones or as a pendant group. The resulting polymers could exhibit interesting properties such as flame retardancy (due to the bromine atom), altered thermal stability, and specific optical or electronic characteristics.

Liquid Crystals: The rigid aromatic core of this compound, when appropriately functionalized, could be a component of liquid crystalline materials. The polarity and polarizability of the C-Br and C-F bonds could influence the mesomorphic properties of such materials.

Organic Electronics: Halogenated aromatic compounds are of interest in the field of organic electronics. simply.science Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other electronic devices. The electronic properties of the molecule can be tuned through chemical modification, as discussed in the section on novel chemical transformations.

Q & A

What are the common synthetic routes for 2-(4-bromo-3-fluorophenyl)ethan-1-ol, and how can reaction conditions be optimized for high yield and purity?

Answer:

A widely used method involves the reduction of a ketone precursor (e.g., 2-(4-bromo-3-fluorophenyl)ethanone) using sodium borohydride (NaBH₄) in methanol under controlled temperatures (0–5°C). Key optimizations include:

- Solvent choice: Polar protic solvents (e.g., methanol) enhance solubility and reaction homogeneity.

- Catalyst: Transition metal catalysts (e.g., Ru or Pd) may improve enantioselectivity in chiral derivatives .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.

Yields exceeding 85% are achievable with rigorous exclusion of moisture and oxygen .

How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be employed to confirm the structure of this compound?

Answer:

- ¹H NMR: Expect signals at δ 1.8–2.1 ppm (CH₂ group adjacent to -OH), δ 4.6–4.8 ppm (OH proton, broad singlet), and aromatic protons (δ 7.2–7.8 ppm). Coupling constants (J) between fluorine and adjacent protons (~8–12 Hz) confirm substitution patterns .

- ¹³C NMR: Peaks at ~70 ppm (C-OH) and ~30 ppm (CH₂) are diagnostic.

- MS (ESI): Molecular ion [M+H]⁺ at m/z 235 (C₈H₈BrFO⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

How do the positions of bromine and fluorine substituents on the phenyl ring influence the compound’s reactivity and biological activity?

Answer:

Halogen positions dictate electronic and steric effects:

- Bromine (para position): Enhances lipophilicity, improving membrane permeability.

- Fluorine (meta position): Withdraws electron density via inductive effects, stabilizing intermediates in nucleophilic reactions.

Comparative studies of analogs (Table 1) reveal that shifting bromine to the ortho position reduces steric hindrance, increasing binding affinity to enzymes like cytochrome P450 .

Table 1: Substituent Effects on Reactivity and Activity

| Compound | Bromine Position | Fluorine Position | LogP | IC₅₀ (μM) |

|---|---|---|---|---|

| 2-(4-Br-3-F-phenyl)ethanol | para | meta | 2.8 | 12.3 |

| 2-(3-Br-4-F-phenyl)ethanol | meta | para | 2.6 | 18.9 |

| 2-(2-Br-5-F-phenyl)ethanol | ortho | meta | 3.1 | 9.7 |

What methodologies are effective for resolving enantiomers of this compound?

Answer:

Chiral resolution techniques include:

- Chiral chromatography: Use of cellulose-based columns (e.g., Chiralpak IC) with ethanol/heptane mobile phases.

- Enzymatic resolution: Lipase-catalyzed kinetic resolution of racemic mixtures in organic solvents (e.g., toluene), achieving >90% enantiomeric excess (ee) .

- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

How should researchers design stability studies for this compound under varying experimental conditions?

Answer:

- Temperature stability: Accelerated degradation studies at 40°C, 60°C, and 80°C, monitoring via HPLC.

- pH stability: Incubate in buffered solutions (pH 2–12) and analyze decomposition products by LC-MS.

- Light sensitivity: Expose to UV (254 nm) and visible light, quantifying photodegradation using spectrophotometry.

Storage recommendations: -20°C under argon in amber vials .

What experimental approaches are suitable for investigating interactions between this compound and biological targets?

Answer:

- Surface plasmon resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (KD).

- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Molecular docking: Use software like AutoDock Vina to predict binding modes, validated by mutagenesis studies .

How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

Answer:

- Reproducibility checks: Validate protocols using identical reagents and equipment (e.g., anhydrous solvents, glovebox conditions).

- Meta-analysis: Cross-reference NMR/MS data with published spectra (e.g., PubChem, Reaxys).

- Control experiments: Test for trace metal contamination (e.g., Fe³⁺) that may catalyze side reactions .

What strategies enable comparative studies of this compound with structurally related analogs?

Answer:

- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Crystallographic studies: Compare X-ray structures (e.g., SHELX-refined models) to identify key hydrogen-bonding interactions .

- High-throughput screening: Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to establish structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.